molecular formula C12H10ClNO4S2 B1422060 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1325304-03-7

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B1422060
CAS No.: 1325304-03-7
M. Wt: 331.8 g/mol
InChI Key: ZSOZQOFLHLNARO-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid (CAS 1325304-03-7) is a high-value synthetic building block primarily used as a key intermediate in medicinal chemistry and pharmaceutical research . This compound, supplied with a high purity level of >99% and confirmed by rigorous analytical methods including HPLC and NMR, is essential for the synthesis of novel therapeutic agents . Its specific molecular structure, featuring both sulfonamide and carboxylic acid functional groups on a thiophene scaffold, makes it a versatile precursor for designing molecules with targeted biological activity. Research into similar thiophene derivatives has demonstrated their significant potential as antiviral agents, particularly in inhibiting flavivirus infections, highlighting the research value of this chemical scaffold in developing new antiviral treatments . As a fine chemical and pharmaceutical intermediate, it is instrumental in synthetic organic chemistry for the creation of advanced compounds in agrochemical, dye, and biotechnology sectors . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain stability and purity. A comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available to support your research and development workflows .

Properties

IUPAC Name

3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZQOFLHLNARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Methods

Preparation of 3-Amino-2-chloro-4-methylthiophene Intermediates

A key intermediate is 3-amino-2-chloro-4-methylthiophene hydrochloride, prepared via halogenation and deprotection steps from protected thiophene derivatives.

  • Starting from (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester, metalation with n-butyllithium at low temperature (-78°C) is performed.
  • Subsequent reaction with hexachloroethane introduces the chlorine substituent at the 2-position.
  • The tert-butyl protecting group is removed by treatment with hydrogen chloride gas, yielding the 3-amino-2-chloro-4-methylthiophene hydrochloride intermediate.

This sequence achieves selective chlorination and amine functionalization on the thiophene ring with approximately 51% yield for the chlorination step and 82% yield for the subsequent amine intermediate isolation.

Formation of Thiourea and Cyclization to Benzimidazol-Thiophene Derivatives

  • The 3-amino-2-chloro-4-methylthiophene hydrochloride is activated by reaction with phenyl chlorothionoformate in the presence of sodium bicarbonate to form a thiocarbamic acid phenyl ester.
  • This intermediate is then reacted with 1,2-phenylenediamine and triethylamine to yield N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea.
  • Cyclization is induced by treatment with alkyl or arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of bases such as sodium hydroxide or potassium carbonate.
  • This step produces the benzimidazol-thiophene core, which is then converted to the hydrochloride salt by treatment with hydrogen chloride in suitable solvents.

This multi-step sequence is critical for constructing the sulfonylamino linkage on the thiophene ring and achieving the desired benzimidazole framework.

Sulfonylation to Introduce the 3-Chloro-4-methylphenylsulfonyl Group

  • The free amine on the thiophene intermediate is reacted with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide linkage.
  • This step requires careful control of stoichiometry and temperature to avoid side reactions and ensure selective sulfonylation.

The sulfonylation step is essential to attach the 3-chloro-4-methylphenyl group, completing the key structural feature of the target compound.

Reaction Conditions and Solvents

  • Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), and n-butyl acetate.
  • Temperature control is critical, with low temperatures (-78°C) used during metalation steps and moderate temperatures (20–60°C) for sulfonylation and cyclization.
  • Bases such as potassium hydroxide, sodium hydroxide, sodium bicarbonate, and triethylamine are employed to facilitate deprotonation and nucleophilic substitution.
  • Hydrogen chloride gas is used for deprotection and salt formation steps.

Representative Data Table of Key Steps

Step No. Starting Material Reagents & Conditions Product/Intermediate Yield (%) Notes
1 (4-Methyl-thiophen-3-yl)-carbamic acid tert-butyl ester n-BuLi, -78°C; hexachloroethane; room temp, 10 h 3-Chloro-4-methyl-thiophen-3-yl carbamic acid tert-butyl ester 51 Metalation and chlorination
2 Above ester HCl gas in n-butyl acetate, 4 ± 4°C 3-Amino-2-chloro-4-methylthiophene hydrochloride 82 Deprotection
3 3-Amino-2-chloro-4-methylthiophene hydrochloride Phenyl chlorothionoformate, NaHCO3; then 1,2-phenylenediamine, triethylamine N-(2-Aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea - Thiourea formation
4 Thiourea intermediate p-Toluenesulfonyl chloride or benzenesulfonyl chloride, NaOH N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine (free base) - Cyclization to benzimidazole
5 Free base HCl (g) in ethanol/ethyl acetate or isopropanol/n-butyl acetate Final hydrochloride salt of 3-{[(3-chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid - Salt formation
6 3-Chloro-4-methylbenzenesulfonyl chloride + amine Base (NaOH or triethylamine), DMF or DCM, RT Target sulfonamide compound - Sulfonylation step

Research Findings and Optimization Notes

  • The chlorination step using hexachloroethane and n-BuLi is highly selective for the 2-position of the thiophene ring, crucial for subsequent coupling reactions.
  • Protecting groups such as tert-butyl carbamate are effectively removed by HCl gas without decomposing sensitive intermediates.
  • Sulfonylation reactions proceed efficiently under mild basic conditions with aryl sulfonyl chlorides.
  • Cyclization to the benzimidazole core is facilitated by sulfonyl chlorides and alkali bases, with carbodiimides as alternative cyclization agents.
  • Purification typically involves chromatography or crystallization from solvent mixtures such as toluene/hexane or ethanol/water.

Comparative Notes on Related Compounds

  • Similar benzo[b]thiophene derivatives (e.g., 3-chloro-4-methylbenzo[b]thiophene-2-carboxylic acid) are synthesized via thionyl chloride-mediated cyclization of 3-(2-methylphenyl)propanoic acid in pyridine at elevated temperatures (~150°C), followed by acid treatment and recrystallization.
  • This contrasts with the milder, stepwise functionalization strategy used for the sulfonylamino thiophene derivative, reflecting the sensitivity of the sulfonamide moiety.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thiophene derivatives, including 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid. The compound has demonstrated effective inhibition of free radicals, suggesting its utility in preventing oxidative stress-related diseases. For instance, a study employing the ABTS assay reported significant antioxidant activity for amino thiophene derivatives, with the compound showing promising results compared to standard antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various pathogenic bacteria. The results indicate that it exhibits considerable activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, with inhibition rates ranging from 40% to 86.9% depending on the specific derivative tested . This suggests its potential application in developing new antibacterial agents.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various thiophene derivatives. Its ability to undergo further functionalization allows for the development of new compounds with enhanced biological activities. For example, synthetic strategies involving cyclization and substitution reactions have been employed to create derivatives with improved pharmacological profiles .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the thiophene structure influence biological activity. Variations in substituents, such as hydroxyl or methyl groups, have been shown to affect both antioxidant and antibacterial activities significantly . These insights are crucial for guiding future drug design efforts.

Pharmaceutical Development

Given its biological activities, this compound is being explored for pharmaceutical applications, particularly in developing novel therapeutic agents targeting bacterial infections and oxidative stress-related conditions.

Material Science

The compound's unique chemical structure may also find applications in material science, particularly in the synthesis of conductive polymers or as a building block for more complex materials due to its sulfonamide group which can enhance solubility and processability in various solvents .

Case Studies

StudyFocusFindings
Study on Antioxidant ActivityEvaluated via ABTS methodSignificant inhibition activity (62%) compared to ascorbic acid
Antibacterial EvaluationTested against S. aureus and B. subtilisInhibition rates up to 86.9%, indicating strong antibacterial potential
SAR AnalysisExamined structural variationsIdentified key substituents that enhance biological activity

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interact with proteins, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Bioactivity : The 3-chloro-4-methylphenyl group in the main compound provides a unique steric and electronic profile compared to the 4-chlorophenyl group in analogs (e.g., ). This difference may enhance binding to hydrophobic enzyme pockets, as seen in Furin inhibitors where chloro and methyl groups optimize IC₅₀ values .
  • Thiophene Modifications : Derivatives with additional heterocycles (e.g., pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine in compound 19b ) exhibit enhanced anticancer activity, underscoring the importance of thiophene functionalization in bioactivity.

Anticancer and Antimicrobial Activity

  • Analog 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Lacks the methyl group, which may reduce membrane penetration and target affinity compared to the main compound .
  • P3 (Furin Inhibitor) : A related thiazole derivative with a 5-bromothiophene group exhibits an IC₅₀ of 35 µM, suggesting that halogenated thiophenes enhance enzyme inhibition .

Enzymatic Inhibition

  • Furin Inhibition : The main compound’s sulfonamide group mimics the catalytic site of Furin, similar to inhibitors like P3 and P16 . However, the 3-chloro-4-methylphenyl group may improve binding compared to P16 , which has a simpler thiophen-2-ylmethylene substituent.

Physicochemical Properties

  • Solubility : The methyl group in the main compound increases lipophilicity (logP ~2.8 estimated) compared to the 4-chlorophenyl analog (logP ~2.3), favoring passive diffusion across biological membranes .
  • Stability: Sulfonamide linkages generally confer metabolic stability, but the methyl group may reduce oxidative degradation in vivo compared to compounds with unprotected amino groups .

Biological Activity

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound belonging to the class of p-toluenesulfonamides. This compound features a thiophene ring, a sulfonamide group, and a carboxylic acid functionality, which contributes to its diverse biological activities. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClNO4SC_{12}H_{10}ClNO_{4}S with a molecular weight of 331.80 g/mol. The compound's structure allows for various chemical interactions that can lead to significant biological effects.

Property Details
Molecular FormulaC12H10ClNO4SC_{12}H_{10}ClNO_{4}S
Molecular Weight331.80 g/mol
Melting PointNot specified
SolubilityVaries based on solvent

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly those resistant to standard antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.
  • Disruption of Cell Membrane Integrity : The compound may affect the integrity of bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene-based sulfonamides exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 µg/mL .
  • Cancer Cell Proliferation Inhibition : Another study reported that thiophene derivatives could reduce the viability of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 2
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3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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